molecular formula C18H26N4O3S2 B4582727 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

Cat. No. B4582727
M. Wt: 410.6 g/mol
InChI Key: GGBDXBGEJFJNBI-UHFFFAOYSA-N
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Description

N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, also known as PPU, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PPU is a thiourea derivative that was first synthesized in 2004 by a group of researchers led by Dr. John H. Griffin. Since then, PPU has been the subject of numerous scientific studies that have explored its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Taste Perception and Food Preferences

Thiourea compounds like 6-n-Propylthiouracil (PROP) have been used as genetic markers for taste, influencing food preference and dietary habits. Studies have shown that the ability to taste thiourea compounds is genetically determined and can affect individuals' food choices due to their bitter taste perception (Tepper, 1998).

Herbicidal Activity

Research into thiourea derivatives has explored their potential as herbicides. For example, certain thiourea compounds have been shown to possess herbicidal activity against a variety of plants, indicating their usefulness in agricultural science (He Liang, 1996).

Molecular and Crystal Structure Analysis

Thioureas have been investigated for their structural properties, such as in the synthesis and crystal structure determination of thiourea derivatives. These studies provide insights into the molecular and crystal structures of thiourea compounds, which are valuable for the development of new materials and pharmaceuticals (Rybakov et al., 2001).

Oxidative C–H Functionalization

The field of organic synthesis has explored thioureas for oxidative C–H functionalization, leading to the creation of biologically potent compounds. This demonstrates the utility of thioureas in facilitating chemical reactions that are significant for pharmaceutical development (Mariappan et al., 2016).

Antiviral Evaluations

Thiourea compounds have been synthesized for antiviral evaluations, indicating their potential in the development of antiviral drugs. These compounds undergo various reactions to form structures that can be tested for their efficacy against viral infections (Sayed & Ali, 2007).

Glucose-6-Phosphatase Inhibitory Potential

Research into thiourea derivatives has also identified their potential as glucose-6-phosphatase inhibitors, which could have implications for the treatment of diabetes and related metabolic disorders (Naz et al., 2020).

properties

IUPAC Name

1-[3-(2-oxopyrrolidin-1-yl)propyl]-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S2/c23-17-5-3-11-21(17)12-4-10-19-18(26)20-15-6-8-16(9-7-15)27(24,25)22-13-1-2-14-22/h6-9H,1-5,10-14H2,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDXBGEJFJNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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